molecular formula C14H22N4O B2937304 1-cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine CAS No. 2101195-91-7

1-cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine

Cat. No.: B2937304
CAS No.: 2101195-91-7
M. Wt: 262.357
InChI Key: QKGZBOSAKVCBLT-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine is a chemical compound of significant interest in medicinal chemistry and antibacterial/antifungal research. This molecule features a hybrid structure combining a pyrazole core, a cyclopentyl group, and a piperidine carboxamide, a design often associated with enhanced biological activity and drug-likeness. Pyrazole derivatives are recognized as privileged scaffolds in pharmaceutical research due to their versatile therapeutic profiles . Recent scientific highlights demonstrate that functionalized pyrazoles and their fused derivatives exhibit a wide spectrum of notable biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties . Specifically, novel α, β-unsaturated carbonyl compounds and their pyrazoline derivatives have shown promising antifungal activity against strains such as Candida albicans , with some compounds acting as dual inhibitors of key fungal targets like dihydrofolate reductase (DHFR) and N-myristoyltransferase (NMT1) . The piperidine moiety is a common feature in bioactive molecules and pharmaceuticals, further underlining the research potential of this compound . This compound is intended for use in research and development purposes only . It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this product with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-amino-1-cyclopentylpyrazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c15-12-10-18(11-6-2-3-7-11)16-13(12)14(19)17-8-4-1-5-9-17/h10-11H,1-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGZBOSAKVCBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C=C2N)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyclopentyl group: This step may involve the alkylation of the pyrazole ring with a cyclopentyl halide.

    Attachment of the piperidine-1-carbonyl group: This can be done through an acylation reaction using piperidine and a suitable acylating agent.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrazol-4-Amine Derivatives

The biological and physicochemical properties of pyrazol-4-amine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyrazol-4-Amine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
1-Cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine Cyclopentyl (1), Piperidine-carbonyl (3) C₁₃H₂₀N₄O 260.33 Potential kinase inhibition, solubility enhancement Deduced from analogs
1-Ethyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine Ethyl (1), Piperidine-carbonyl (4) C₁₁H₁₈N₄O 222.29 Higher lipophilicity; explored in CNS-targeted drug design
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine Methyl (1), Trifluoromethylphenoxy (3) C₁₁H₁₁F₃N₄O 296.23 Antimycobacterial activity (MIC: 2–8 µg/mL)
3-Bromo-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl (1), Bromo (3), Ethylamine (4) C₁₀H₁₂BrN₅ 298.15 Intermediate for cross-coupling reactions

Key Structural Insights

  • Cyclopentyl vs. Ethyl/Pyridinyl Substituents :
    The cyclopentyl group at the 1-position enhances steric bulk and lipophilicity compared to ethyl or pyridinyl substituents. This may improve membrane permeability but reduce aqueous solubility. Cyclopentyl analogs are less explored than pyridinyl derivatives, which are common in kinase inhibitors (e.g., c-Met inhibitors) .
  • Piperidine-Carbonyl vs. Trifluoromethylphenoxy: The piperidine-carbonyl group at the 3-position introduces hydrogen-bonding capacity and conformational flexibility, contrasting with the electron-withdrawing trifluoromethylphenoxy group in antimycobacterial agents. The latter’s -CF₃ group enhances metabolic stability but may increase toxicity .
  • Amine Position and Reactivity : The 4-amine group in the target compound is critical for interactions with biological targets (e.g., ATP-binding pockets). In contrast, bromo-substituted analogs (e.g., 3-bromo-N-ethyl derivatives) serve as synthetic intermediates for Suzuki-Miyaura couplings .

Biological Activity

1-Cyclopentyl-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine is a pyrazole-based compound that has garnered attention for its potential therapeutic applications, particularly in the field of oncology. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4OC_{15}H_{20}N_{4}O. Its structure features a cyclopentyl group and a piperidine ring, which contribute to its pharmacological properties.

Research indicates that this compound functions primarily as a kinase inhibitor. It has shown selectivity towards the Akt family of kinases, which are critical in regulating cell survival and proliferation. The compound binds to the ATP-binding site of Akt, inhibiting its phosphorylation activity. This inhibition leads to decreased signaling through pathways that promote cell growth and survival, making it a candidate for cancer therapy.

In Vitro Efficacy

The biological activity of this compound has been evaluated in various cancer cell lines. The following table summarizes its IC50 values against different targets:

Cell Line IC50 (µM) Mechanism
HCT116 (Colon)7.76Akt inhibition
OVCAR-8 (Ovarian)9.76Akt inhibition
PC-3 (Prostate)61 nMAkt inhibition
LNCaP (Prostate)30.4 nMAkt inhibition

These results indicate significant antiproliferative effects, particularly against prostate cancer cell lines, where the compound exhibits submicromolar potency.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazole ring and substituents on the piperidine moiety can significantly affect biological activity. For instance, introducing halogen substitutions on the phenyl ring enhances potency, while non-polar substitutions tend to reduce it. The presence of a dichlorophenyl moiety has been identified as optimal for achieving higher biological activity.

Case Studies

A recent study explored the effects of this compound in vivo. Mice bearing HCT116 tumors were treated with varying doses of this compound. The results demonstrated a dose-dependent reduction in tumor size, supporting its potential as an effective therapeutic agent.

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